2,4-Cyclohexadienone
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Overview
Description
2,4-Cyclohexadienone is an organic compound with the molecular formula C₆H₆O It is a structural isomer of phenol and is characterized by a six-membered ring containing two double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Cyclohexadienone can be synthesized through several methods. One common approach involves the oxidation of phenol. For instance, phenol can be treated with oxidizing agents such as potassium permanganate or chromium trioxide to yield this compound . Another method involves the photolytic cleavage of cyclohexa-2,4-dienone derivatives in the presence of visible light and diamines .
Industrial Production Methods: Industrial production of this compound often involves eco-friendly procedures. For example, a highly pure form of 2,4,4,6-tetrabromo-2,5-cyclohexadienone can be prepared from phenol using a mixture of alkali/alkaline earth metal bromide and bromate as brominating agents .
Chemical Reactions Analysis
Types of Reactions: 2,4-Cyclohexadienone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into cyclohexanone or other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Diamines, alcohols.
Major Products:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Cyclohexanone, cyclohexanol.
Substitution Products: Bis-amides, other substituted cyclohexadienones
Scientific Research Applications
2,4-Cyclohexadienone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-cyclohexadienone involves its reactivity with various nucleophiles and electrophiles. For example, in the presence of acids, it can undergo the dienone-phenol rearrangement to form phenol derivatives . This rearrangement involves the migration of substituents and the formation of stable carbocation intermediates.
Comparison with Similar Compounds
Phenol: An aromatic compound with a hydroxyl group attached to a benzene ring.
Cyclohexanone: A six-membered ring with a single ketone group.
Cyclohexadiene: A six-membered ring with two double bonds but no ketone group.
Uniqueness: 2,4-Cyclohexadienone is unique due to its combination of a conjugated diene system and a ketone group, which imparts distinct reactivity and stability compared to its isomers and related compounds .
Properties
IUPAC Name |
cyclohexa-2,4-dien-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPDQJCBHQPNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179347 |
Source
|
Record name | 2,4-Cyclohexadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24599-57-3 |
Source
|
Record name | 2,4-Cyclohexadienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Cyclohexadienone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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